molecular formula C11H6Cl2O3 B1330526 3-acetyl-6,8-dichloro-2H-chromen-2-one CAS No. 2199-91-9

3-acetyl-6,8-dichloro-2H-chromen-2-one

Cat. No.: B1330526
CAS No.: 2199-91-9
M. Wt: 257.07 g/mol
InChI Key: HCEPIRHGFPRDGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-6,8-dichloro-2H-chromen-2-one typically involves the acetylation of 6,8-dichloro-2H-chromen-2-one. This can be achieved through the reaction of 6,8-dichloro-2H-chromen-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-acetyl-6,8-dichloro-2H-chromen-2-one is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications .

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in research to understand the mechanisms of these activities and to develop new drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy and safety in treating various diseases .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes, pigments, and other industrially relevant materials .

Mechanism of Action

The mechanism of action of 3-acetyl-6,8-dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3-acetyl-6,8-dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, leading to a diverse range of derivatives with potentially unique properties .

Properties

IUPAC Name

3-acetyl-6,8-dichlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPIRHGFPRDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308033
Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-91-9
Record name 2199-91-9
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Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-6,8-DICHLOROCOUMARIN
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